2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
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Properties
IUPAC Name |
2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N6OS/c1-23-12-11(21-22-23)13(19-7-18-12)25-6-10(24)20-9-4-2-8(3-5-9)14(15,16)17/h2-5,7H,6H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMQNRXDGPEWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation. The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors.
Mode of Action
The compound interacts with LSD1, inhibiting its activity. It has been identified as a reversible LSD1 inhibitor and shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B). Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of the compound.
Biochemical Pathways
The inhibition of LSD1 by the compound affects the lysine methylation process. This can lead to changes in gene expression and cellular functions, including the inhibition of cancer cell proliferation and migration.
Result of Action
When cancer cells (such as MGC-803 cells) are treated with the compound, the activity of LSD1 can be significantly inhibited. This leads to the suppression of cell migration ability, potentially slowing down the progression of certain types of cancer.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins. The nature of these interactions often involves binding to the active site of the enzyme or protein, leading to changes in their function.
Cellular Effects
Similar compounds have been shown to affect cell function by influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Similar compounds have been shown to have dose-dependent effects, with threshold effects observed at lower doses and potential toxic or adverse effects at high doses.
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Biological Activity
The compound 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a member of the triazolopyrimidine class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Contains a triazolopyrimidine core.
- Substituted with a trifluoromethyl group, enhancing its lipophilicity and potential bioactivity.
- Thioether linkage that may influence its pharmacological properties.
Research has indicated that triazolopyrimidine derivatives exhibit several mechanisms of action:
- Microtubule Stabilization : Some derivatives have been shown to stabilize microtubules, which is critical in cellular processes including mitosis. This stabilization can potentially lead to anti-cancer effects by preventing cancer cell division .
- Inhibition of Enzymatic Activity : Compounds in this class have demonstrated the ability to inhibit various enzymes, including PARP1, which is involved in DNA repair processes. This inhibition can lead to increased apoptosis in cancer cells .
- Anti-inflammatory Effects : Certain triazolopyrimidine derivatives exhibit anti-inflammatory properties, which can be beneficial in treating conditions like Alzheimer's disease by reducing neuroinflammation .
Anticancer Activity
Triazolopyrimidine derivatives have shown promise as anticancer agents. For instance:
- Mechanism : They can disrupt microtubule dynamics or induce apoptosis through caspase activation.
- Case Studies : In vitro studies have demonstrated that specific derivatives significantly reduce viability in various cancer cell lines (e.g., breast cancer cells), with IC50 values comparable to established chemotherapeutic agents like Olaparib .
Antimicrobial Activity
Some studies suggest that triazolopyrimidine compounds possess antimicrobial properties against bacterial strains and fungi:
- Research Findings : Compounds have been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness. The presence of the trifluoromethyl group may enhance their potency against microbial targets .
Neuroprotective Effects
Research indicates potential neuroprotective roles:
- Mechanism : By stabilizing microtubules and reducing tau protein aggregation, these compounds may help mitigate neurodegenerative processes associated with Alzheimer's disease .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Microtubule stabilization; apoptosis induction | Significant reduction in cell viability in cancer lines (IC50 values comparable to Olaparib) |
| Antimicrobial | Disruption of microbial cell processes | Effective against S. aureus and E. coli |
| Neuroprotective | Reduction of tau aggregation; anti-inflammatory | Potential for treatment in Alzheimer's disease models |
Case Studies
- Microtubule Dynamics : A study evaluated the effect of a related triazolopyrimidine on microtubule stability in neuronal cells, demonstrating enhanced stability and reduced cell death under stress conditions .
- Cancer Cell Line Testing : Various derivatives were tested against breast cancer cell lines, revealing that modifications at specific positions on the triazolopyrimidine scaffold significantly impacted their cytotoxicity and mechanism of action .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazolopyrimidines exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.
-
Mechanism of Action :
- The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in cancer cells.
- A notable study demonstrated that modifications in the triazolopyrimidine scaffold could enhance cytotoxicity against specific cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
-
Case Studies :
- In vitro studies have shown that certain derivatives of the compound can induce apoptosis through mitochondrial pathways, suggesting a potential for therapeutic development .
- Another study highlighted the effectiveness of a related triazolopyrimidine derivative in inhibiting cell proliferation in various cancer models .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activities against a range of pathogens.
-
Broad-Spectrum Activity :
- Triazolopyrimidine derivatives have demonstrated moderate to high antimicrobial activities against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Specific studies have indicated that modifications in the chemical structure can significantly enhance antibacterial efficacy, with some compounds showing activity comparable to clinically used antibiotics .
- Case Studies :
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of various enzymes.
- Thymidine Phosphorylase Inhibitors :
- Some studies have focused on the inhibitory effects of triazolopyrimidine derivatives on thymidine phosphorylase, an enzyme implicated in tumor growth and metastasis .
- Compounds derived from this scaffold exhibited IC50 values indicating effective inhibition, suggesting their potential as therapeutic agents in cancer treatment .
Material Science Applications
Beyond medicinal uses, there is growing interest in the application of triazolopyrimidine derivatives in material science.
- Organic Semiconductors :
- The unique electronic properties of these compounds make them suitable candidates for developing organic semiconductors and light-emitting diodes (LEDs) .
- Advanced Materials :
- Research is ongoing to explore their utility in creating advanced materials with specific electronic or optical properties.
Preparation Methods
Nitrosation-Cyclization Route
4-Chloro-N,N-diethyl-6-methyl-5-nitropyrimidin-2-amine serves as a key intermediate. Treatment with sodium nitrite (NaNO₂) in acetic acid at −5°C induces cyclization to form 5-diethylamino-7-methyl-3H-triazolo[4,5-d]pyrimidine. Demethylation or functional group interconversion may follow to introduce the 3-methyl group.
Reaction Conditions
Introduction of the thioether moiety at position 7 requires nucleophilic displacement of a leaving group (e.g., chloro, bromo) on the triazolo[4,5-d]pyrimidine core.
Chloride Displacement with Thiols
7-Chloro-3-methyl-3H-triazolo[4,5-d]pyrimidine reacts with thiobenzoic acid derivatives under basic conditions. For the target compound, 2-mercaptoacetic acid derivatives are preferred.
Representative Procedure
- Dissolve 7-chloro-3-methyl-3H-triazolo[4,5-d]pyrimidine (1 eq) in anhydrous DMF.
- Add potassium tert-butoxide (2 eq) and 2-mercaptoacetic acid (1.2 eq).
- Stir at 80°C for 6 hours under nitrogen.
- Isolate product via column chromatography (silica gel, ethyl acetate/hexane).
Acetamide Sidechain Coupling
The N-(4-(trifluoromethyl)phenyl)acetamide group is introduced via amidation or nucleophilic acyl substitution.
Carbodiimide-Mediated Amidation
Activation of the carboxylic acid intermediate (2-((3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid) enables coupling with 4-(trifluoromethyl)aniline.
Stepwise Protocol
- Suspend 2-((3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid (1 eq) in dichloromethane.
- Add EDC·HCl (1.5 eq), HOBt (1 eq), and DIPEA (2 eq).
- After 30 minutes, add 4-(trifluoromethyl)aniline (1.2 eq).
- Stir at room temperature for 12 hours.
- Purify by recrystallization from ethanol/water.
Integrated Synthetic Routes
Convergent Synthesis (Route A)
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Core cyclization | NaNO₂, HOAc, −5°C | 95% |
| 2 | Thioether formation | KOtBu, 2-mercaptoacetic acid, DMF | 70% |
| 3 | Amidation | EDC/HOBt, 4-(trifluoromethyl)aniline | 68% |
Overall Yield : 45%
Sequential Synthesis (Route B)
Alternative pathways prioritize early-stage incorporation of the trifluoromethylphenyl group:
- Pre-functionalization : Synthesize N-(4-(trifluoromethyl)phenyl)acetamide separately via acetic anhydride-mediated acetylation of 4-(trifluoromethyl)aniline (yield: 85–90%).
- Late-stage coupling : React with 2-((3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl chloride under Schotten-Baumann conditions.
Analytical Characterization
Critical spectral data for validation:
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.72 (s, 1H, triazolo H)
- δ 7.75 (d, J = 8.4 Hz, 2H, ArH)
- δ 7.62 (d, J = 8.4 Hz, 2H, ArH)
- δ 4.21 (s, 2H, SCH₂CO)
- δ 2.51 (s, 3H, CH₃)
HRMS (ESI⁺)
- Calculated for C₁₆H₁₂F₃N₆OS: 401.0754
- Found: 401.0756 [M+H]⁺
Challenges and Optimization
- Regioselectivity : Competing substitution at position 5 vs. 7 mitigated by steric directing groups.
- Solvent Effects : DMF enhances thiolate nucleophilicity but complicates purification; switching to THF/water biphasic systems improved isolation.
- Scale-up Limitations : Low yields in amidation steps addressed via flow chemistry approaches (85% conversion in 2 minutes).
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis of triazolo-pyrimidine derivatives typically involves multi-step protocols. A plausible route for the target compound includes:
Core scaffold formation : Condensation of 3-methyl-1,2,3-triazolo[4,5-d]pyrimidine-7-thiol with chloroacetyl chloride under basic conditions (e.g., NaH/DMF) to form the thioether intermediate.
Amide coupling : Reaction of the intermediate with 4-(trifluoromethyl)aniline using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DCM .
Optimization Strategies :
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Adjust solvent polarity (e.g., DMF vs. THF) to enhance solubility of the trifluoromethylphenyl group.
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Thioether formation | NaH, DMF, 0–5°C | 60–75% | Competing oxidation of thiol |
| Amide coupling | EDC/HOBt, DCM, RT | 50–65% | Steric hindrance from trifluoromethyl group |
Basic: How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
A multi-technique approach is critical:
- Purity :
- Structural Confirmation :
Note : If crystallinity is poor (common for trifluoromethylated compounds), consider X-ray diffraction of analogs with similar scaffolds (e.g., ) for structural validation.
Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?
Methodological Answer:
Contradictory biological data may arise from:
- Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation time) using guidelines from (CLP Handbook).
- Compound stability : Perform stability studies in assay buffers (pH 7.4, 37°C) via HPLC to rule out degradation .
- Off-target effects : Use isoform-selective inhibitors (e.g., kinase profiling panels) to validate target specificity.
Example : If antimicrobial activity varies, test against standardized strains (ATCC) under controlled MIC/MBC protocols .
Advanced: What strategies can elucidate the compound’s mechanism of action at the molecular level?
Methodological Answer:
- Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases, enzymes with triazolo-binding pockets) .
- Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues).
- Biophysical Assays :
Case Study : For enzyme inhibition, compare kinetics (e.g., , IC50) with structurally related compounds in to infer SAR.
Advanced: How can researchers address solubility challenges in in vivo studies?
Methodological Answer:
- Formulation Optimization :
- Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin complexes.
- Conduct phase-solubility studies to identify optimal ratios.
- Prodrug Design :
- Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility, as seen in for pyrimidine analogs.
- In Silico Tools :
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, lab coat) due to potential toxicity of trifluoromethyl and thioether groups .
- Store under inert atmosphere (argon) to prevent thioether oxidation.
- First Aid :
- For skin contact: Wash with 10% aqueous ethanol, followed by soap and water. Consult medical advice if irritation persists .
Advanced: How can researchers design experiments to explore the compound’s potential in non-traditional applications (e.g., materials science)?
Methodological Answer:
- Supramolecular Chemistry :
- Study self-assembly behavior via TEM/DLS, leveraging the triazolo-pyrimidine’s planar structure and hydrogen-bonding motifs .
- Electrochemical Applications :
Basic: What are the critical parameters for reproducibility in scaled-up synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
